Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analog
The inclusion of a 5-trifluoromethoxy (-OCF3) group significantly increases the compound's lipophilicity compared to its non-fluorinated analog. This higher LogP is a class-level characteristic of OCF3-substituted aromatics and is crucial for improving membrane permeability and metabolic stability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.1886 (Calculated LogP) [1] |
| Comparator Or Baseline | Methyl 2-amino-3-chlorobenzoate (CAS 77820-58-7) has a significantly lower LogP due to the absence of the -OCF3 group (exact value not found). |
| Quantified Difference | Qualitative increase |
| Conditions | Computational chemistry prediction. |
Why This Matters
Higher lipophilicity is a key driver for improved ADME properties, making this compound a more promising scaffold for developing orally bioavailable therapeutics or systemic agrochemicals.
- [1] Molbase. (n.d.). Chemical Properties for Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. View Source
